8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine dione derivative with a piperazine-linked 3-chlorophenyl moiety. Its structure features a purine core substituted with ethyl and methyl groups at positions 7 and 3, respectively, and a piperazinylmethyl group at position 8 bearing a 3-chlorophenyl substituent.
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-26-15(21-17-16(26)18(27)22-19(28)23(17)2)12-24-7-9-25(10-8-24)14-6-4-5-13(20)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXUTSEYCHLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 7-ethyl-3-methylxanthine with 4-(3-chlorophenyl)-1-piperazine methanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reaction time, thereby improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-7-ETHYL-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Structural Analog: 7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Key Similarities :
- Core Structure : Both compounds share a purine-2,6-dione backbone, critical for hydrogen-bonding interactions with biological targets.
- Piperazine Substituent : Position 8 in both molecules is modified with a piperazine group, a common motif in CNS-active compounds.
Key Differences :
Functional Implications :
Substituent Effects on Bioactivity
- Chlorine vs. Nitro groups are strongly electron-withdrawing, whereas chlorine offers moderate electron withdrawal with improved metabolic stability. This suggests the target compound’s 3-chlorophenyl group may balance receptor binding and pharmacokinetics better than nitro-substituted analogs .
- Ethyl vs.
Physicochemical and Pharmacokinetic Trends
- LogP and Solubility : The target compound’s chlorine atom likely increases LogP relative to the phenyl-substituted analog (), enhancing lipid solubility but possibly reducing aqueous solubility.
- Hydrogen Bonding : Both compounds have 5 hydrogen bond acceptors, favoring interactions with polar residues in target proteins.
Research Findings and Implications
- Structural Insights: Piperazine-linked purine diones are explored for CNS applications due to their affinity for monoaminergic receptors. The target compound’s 3-chlorophenyl group may confer selectivity for specific receptor subtypes (e.g., 5-HT₁A) over the phenyl-substituted analog .
- Synthetic Feasibility : The one-pot synthesis methods described in for tetrahydroimidazopyridines could be adapted for purine diones, enabling efficient derivatization of the piperazine moiety .
Biological Activity
The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine derivative class. Its structure includes a chlorophenyl group and a piperazine moiety, which are significant for its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.0 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of both piperazine and purine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN6O2 |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors involved in critical signaling pathways. The presence of the chlorophenyl and piperazine groups enhances its binding affinity to these targets.
Anticancer Activity
Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The compound has shown promise in targeting cancer cell lines by inhibiting proliferation and inducing apoptosis. In particular, studies have demonstrated that modifications in the piperazine moiety can enhance anticancer efficacy by improving selectivity towards cancerous cells.
Antidepressant Effects
The piperazine component is known for its role in central nervous system activity. Compounds featuring piperazine have been linked to antidepressant effects through serotonin receptor modulation. This suggests that our compound may possess similar properties, warranting further investigation into its potential as an antidepressant agent.
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been assessed through minimum inhibitory concentration (MIC) tests against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is thought to contribute to its antimicrobial efficacy.
Study 1: Anticancer Efficacy
A study involving several purine derivatives highlighted the enhanced anticancer activity of compounds with ethyl substitutions at the N7 position. The compound demonstrated a four-fold increase in cytotoxicity against certain cancer cell lines compared to non-substituted analogs .
Study 2: Antidepressant Potential
In a behavioral study on mice, compounds with similar structural features were tested for their antidepressant effects using forced swim and tail suspension tests. Results indicated that these compounds significantly reduced immobility time, suggesting potential antidepressant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
